molecular formula C15H17NO2 B11868554 Tert-butyl 2-(quinolin-3-YL)acetate CAS No. 847458-92-8

Tert-butyl 2-(quinolin-3-YL)acetate

Cat. No.: B11868554
CAS No.: 847458-92-8
M. Wt: 243.30 g/mol
InChI Key: WWNJQBKZCFVUMC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(quinolin-3-yl)acetate is an organic compound with the molecular formula C15H17NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(quinolin-3-yl)acetate typically involves the esterification of 2-(quinolin-3-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(quinolin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Tert-butyl 2-(quinolin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 2-(quinolin-3-yl)acetate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the compound can inhibit certain enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(quinolin-3-yl)acetate is unique due to its specific ester functional group and the position of the quinoline ring.

Properties

CAS No.

847458-92-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 2-quinolin-3-ylacetate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-11-8-12-6-4-5-7-13(12)16-10-11/h4-8,10H,9H2,1-3H3

InChI Key

WWNJQBKZCFVUMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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